Acenaphthenequinone

Photopolymerization Photoinitiator LED curing

Acenaphthenequinone (82-86-0) outperforms camphorquinone in LED photopolymerization with superior 392/455 nm absorption. Its unique chemiluminescence enables turn‑on sensor development, while the rigid o‑quinone scaffold provides redox‑dependent receptor function for urea/amide detection. Procure ≥98% purity for high‑performance photoinitiating, chemiluminescent, and electrochemical sensing applications.

Molecular Formula C12H6O2
Molecular Weight 182.17 g/mol
CAS No. 82-86-0
Cat. No. B041937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphthenequinone
CAS82-86-0
Synonyms1,2-Acenaphthenedione;  1,2-Acenaphthenequinone;  Acenaphthenedione;  Acenaphthoquinone;  Acenaphthylene-1,2-quinone;  Acenaphthylenequinone;  NSC 7656;  Acenaphthenequinone
Molecular FormulaC12H6O2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2
InChIInChI=1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H
InChIKeyAFPRJLBZLPBTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SLIGHTLY SOL IN ACETIC ACID;  SLIGHTLY SOL IN ALC, HOT BENZENE;  HOT PETROLEUM ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Acenaphthenequinone (CAS 82-86-0): Procurement-Grade Specifications and Physicochemical Baseline for Research Selection


Acenaphthenequinone (CAS 82-86-0), also known as 1,2-acenaphthylenedione or acenaphthoquinone, is a polycyclic aromatic o-quinone with the molecular formula C12H6O2 and molecular weight 182.18 g/mol . It is characterized as a yellow crystalline solid (needle-like crystals) with a melting point of 249–252 °C (with decomposition) and a density of approximately 1.48 g/cm³ at standard conditions . The compound exhibits low solubility in water but dissolves readily in hot benzene, hot toluene, chloroform, and alcohols, and is sparingly soluble in acetic acid . Commercially available material typically ranges from 95% to ≥98% purity (HPLC), with storage recommendations at room temperature in cool, dark conditions (preferably <15°C) . As an α-diketone with two adjacent carbonyl groups embedded in a rigid planar aromatic framework, acenaphthenequinone possesses distinctive electronic and structural properties that differentiate it from related o-quinones such as 9,10-phenanthrenequinone, 1,2-naphthoquinone, and camphorquinone [1].

Why Acenaphthenequinone Cannot Be Simply Replaced by 9,10-Phenanthrenequinone or Camphorquinone


Although acenaphthenequinone shares the α-diketone (1,2-diketone) functional group with several other o-quinones, substitution in applications from photopolymerization to sensor development is non-trivial due to fundamental differences in ground-state absorption spectra, redox potential behavior, and chemiluminescence capability. The rigid five-membered ring fusion in acenaphthenequinone imposes distinct geometric constraints on the carbonyl groups, which influences both electronic transitions and hydrogen-bonding capacity relative to the more flexible six-membered-ring framework of 9,10-phenanthrenequinone or the bicyclic camphorquinone [1]. Comparative studies have demonstrated that these structural distinctions translate into application-critical performance divergences in UV/blue LED photopolymerization systems [2], redox-dependent receptor function [3], and chemiluminescent ozonization [4]. Consequently, generic substitution based solely on the presence of the 1,2-diketone motif carries substantial risk of compromised initiation efficiency, altered sensor selectivity, or complete loss of the desired optical phenomenon [1][2].

Acenaphthenequinone (CAS 82-86-0): Quantitative Head-to-Head Differentiation Evidence for Procurement and Scientific Selection


Superior Spectral Matching with UV (392 nm) and Blue (455 nm) LEDs vs. Camphorquinone in Photopolymerization Systems

In a direct head-to-head comparative study of 1,2-diketone photoinitiators, acenaphthenequinone (ANPQ), aceanthrenequinone (AATQ), and 9,10-phenanthrenequinone (PANQ) all exhibited ground-state absorption that better matched the emission spectra of UV (392 nm) and blue (455 nm) LEDs than the well-established blue-light-sensitive photoinitiator camphorquinone (CQ) [1]. This superior spectral overlap is a class-level property shared among the three 1,2-diketones evaluated; however, ANPQ represents the most synthetically accessible and commercially viable member of this series for applications requiring 392 nm or 455 nm LED compatibility [1].

Photopolymerization Photoinitiator LED curing 1,2-Diketones

Positive Chemiluminescence Response Following Ozonization vs. 9,10-Phenanthrenequinone-Derived System (No Luminescence)

In a comparative chemiluminescence study, photoadducts derived from acenaphthenequinone (ANQ, compound B), anthracenequinone (AAQ, compound A), and phenanthrenequinone (PNQ, compound C) were subjected to ozonization in dichloromethane at −78°C followed by warming to room temperature. Both the acenaphthenequinone-derived system (compound B, red coloration) and the anthracenequinone-derived system (compound A, double violet coloration) exhibited visible chemiluminescence, whereas the phenanthrenequinone-derived system (compound C) produced no observable light emission [1][2]. The chemiluminescent species was identified as the corresponding 1,2-dioxetane intermediate, which forms and decomposes with light emission exclusively in the ANQ and AAQ cases [1].

Chemiluminescence Ozonization Dioxetane Optical detection

Shared Redox-Dependent Receptor Function with 9,10-Phenanthrenequinone for Arylurea Recognition via Large Positive Potential Shifts

Both acenaphthenequinone and 9,10-phenanthrenequinone function as simple redox-dependent receptors toward aromatic ureas in CH₂Cl₂ and DMF [1]. Upon reduction of the o-quinones to their radical anions, the strength of hydrogen bonding between the quinone carbonyl oxygens and urea N-hydrogens increases substantially, which is detected as large positive shifts in the redox potential of the quinones with no loss of electrochemical reversibility [1]. Cyclic voltammetric screening demonstrated that the effect is highly selective: only guests bearing two strong hydrogen donors (O-H bonds or amide N-H bonds) capable of simultaneous interaction with both carbonyl oxygens produce large potential shifts [1][2].

Electrochemical sensor Redox-dependent receptor Hydrogen bonding Arylurea detection

Calculated First Hyperpolarizability (β) Approximately Five Times That of Urea – Comparable to Acenaphthene Parent Compound

Density functional theory (DFT) calculations comparing acenaphthene (ANP) and its carbonyl derivative acenaphthenequinone (ANPQ) revealed that both compounds exhibit significantly enhanced first static hyperpolarizability (β) values relative to the benchmark reference compound urea [1]. Specifically, the calculated β value of ANP is more than five times that of urea, while the β value of ANPQ is almost five times that of urea [1]. The study further compared molecular HOMO-LUMO energy gaps and electrostatic potential surfaces to rationalize the enhanced activity of ANPQ relative to ANP [1].

Non-linear optics NLO materials Hyperpolarizability DFT calculation

Acenaphthenequinone (CAS 82-86-0): Evidence-Backed Research and Industrial Application Scenarios


LED-Curable Photopolymerization Formulations Requiring UV (392 nm) or Blue (455 nm) Initiation

Acenaphthenequinone is suitable as a photoinitiator component in LED-curable coatings, adhesives, and 3D-printing resins where camphorquinone (CQ) exhibits suboptimal spectral overlap with the light source. Evidence demonstrates that acenaphthenequinone, along with structurally related 1,2-diketones, provides superior ground-state absorption matching with 392 nm UV and 455 nm blue LED emission bands compared to CQ [1]. Procurement of acenaphthenequinone for this application is warranted when formulating systems intended for LED irradiation at these specific wavelengths, particularly when seeking to replace CQ in methacrylate- or epoxide-based polymerization systems [1].

Chemiluminescence-Based Detection Assays and Bioimaging Reagent Development

The acenaphthenequinone scaffold enables chemiluminescent signal generation following ozonization and dioxetane formation, a property not shared by 9,10-phenanthrenequinone-derived analogs under identical conditions [1][2]. This differential capability positions acenaphthenequinone as the preferred o-quinone precursor for developing chemiluminescent probes, sensors, or imaging reagents that rely on 1,2-dioxetane-mediated light emission. Researchers developing turn-on sensors or bioluminescence-based assays should prioritize acenaphthenequinone over phenanthrenequinone when chemiluminescence is the intended readout modality [1].

Electrochemical Sensor Fabrication for Selective Arylurea and Hydrogen-Bonding Guest Detection

Acenaphthenequinone functions as a redox-dependent receptor capable of selectively binding aromatic ureas and related guests bearing two strong hydrogen donors (O-H or amide N-H), producing large positive shifts in redox potential upon guest interaction in both CH₂Cl₂ and DMF [1]. This behavior is functionally equivalent to that of 9,10-phenanthrenequinone [1]. Consequently, acenaphthenequinone can serve as an interchangeable or alternative receptor element in electrochemical sensor platforms designed for detecting arylureas, peptides with hydrogen-bonding motifs, or other analytes capable of simultaneous dual hydrogen-bonding to the adjacent carbonyl oxygens [1].

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